Pentadecane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

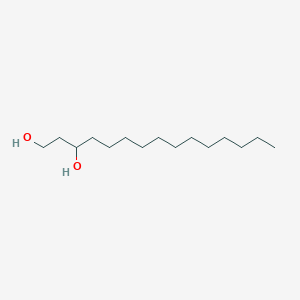

. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a pentadecane chain, a saturated hydrocarbon with fifteen carbon atoms. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentadecane-1,3-diol can be synthesized through several methods, including the reduction of pentadecanedioic acid or the hydroformylation of 1-tetradecene followed by hydrogenation. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.

Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of pentadecanedioic acid or its derivatives. This process requires specialized equipment to handle the high pressures and temperatures necessary for the reaction to proceed efficiently.

Análisis De Reacciones Químicas

Types of Reactions: Pentadecane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to pentadecanedioic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can be reduced to pentadecane using hydrogen gas in the presence of a palladium catalyst.

Substitution: this compound can undergo substitution reactions with various reagents, such as halogens, to form halogenated derivatives.

Major Products Formed:

Oxidation: Pentadecanedioic acid

Reduction: Pentadecane

Substitution: Halogenated pentadecanes

Aplicaciones Científicas De Investigación

Pentadecane-1,3-diol is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of lipid metabolism and cell membrane structure.

Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which pentadecane-1,3-diol exerts its effects depends on its specific application. For example, in drug delivery systems, it may act as a carrier molecule, interacting with biological membranes and facilitating the transport of therapeutic agents. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparación Con Compuestos Similares

Hexadecane-1,16-diol

Heptadecane-1,8-diol

Octadecane-1,18-diol

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

Pentadecane-1,3-diol, a long-chain fatty alcohol, has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and applications in food safety.

Chemical Structure and Properties

This compound has a chemical formula of C15H32O2, characterized by a straight-chain structure with hydroxyl groups at the 1 and 3 positions. This configuration contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

- Inhibition of Listeria monocytogenes : Research demonstrated that pentadecanal, a related compound, effectively inhibited the growth of Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 0.6 mg/mL. This suggests that pentadecane derivatives may possess similar properties and could be utilized as natural preservatives in food products .

- Biofilm Formation : Pentadecanal has also shown promise in preventing biofilm formation by Staphylococcus epidermidis, indicating its potential role in controlling bacterial colonization on surfaces .

Cytotoxicity and Cell Viability

Studies investigating the cytotoxic effects of this compound have yielded varying results:

- Cell Viability Assays : In vitro assays using RAW264.7 macrophage cells indicated that this compound exhibited low cytotoxicity at concentrations below 100 µg/mL. Higher concentrations did show some cytotoxic effects, but further research is necessary to clarify its safety profile .

Table 1: Summary of Biological Activities of this compound

The exact mechanism by which this compound exerts its biological activities is still under investigation. However, it is hypothesized that its long-chain structure allows it to interact with lipid membranes of microbial cells, leading to disruption and subsequent cell death. This interaction is similar to other long-chain fatty alcohols known for their antimicrobial properties.

Potential Applications

Given its antimicrobial activity and low cytotoxicity at certain concentrations, this compound could be explored for various applications:

- Food Preservation : The ability to inhibit pathogenic bacteria such as Listeria monocytogenes positions this compound as a potential natural preservative in the food industry.

- Pharmaceuticals : Its low toxicity profile makes it a candidate for formulation in topical antimicrobial agents or other pharmaceutical products.

Propiedades

IUPAC Name |

pentadecane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-14-16/h15-17H,2-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJRMHXEWBBMMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.